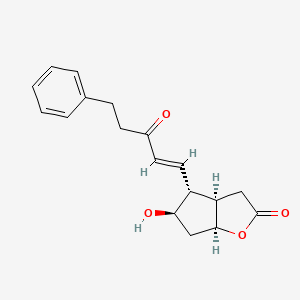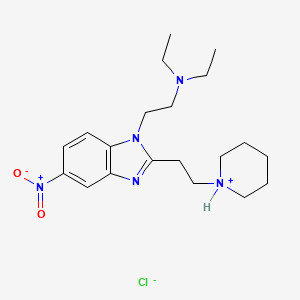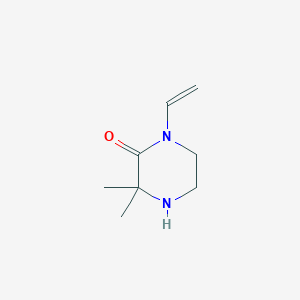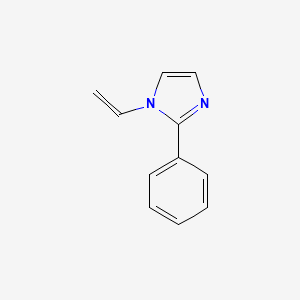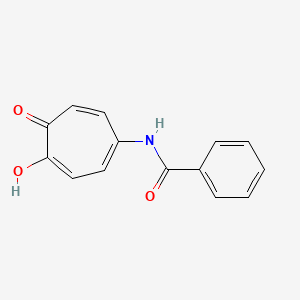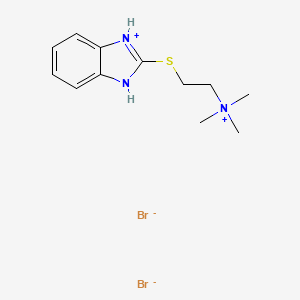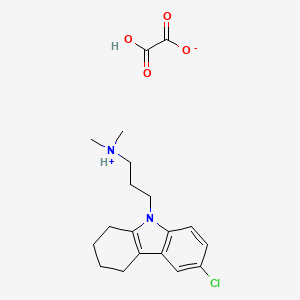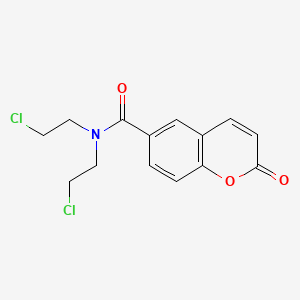
N,N-bis(2-chloroethyl)-2-oxochromene-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(2-chloroethyl)-2-oxochromene-6-carboxamide is a synthetic organic compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties, which make them useful in various chemical and biological applications. The structure of this compound includes a chromene ring, which is a benzopyran derivative, and two chloroethyl groups attached to the nitrogen atom.
Preparation Methods
The synthesis of N,N-bis(2-chloroethyl)-2-oxochromene-6-carboxamide typically involves the reaction of 2-oxochromene-6-carboxylic acid with N,N-bis(2-chloroethyl)amine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with N,N-bis(2-chloroethyl)amine to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
N,N-bis(2-chloroethyl)-2-oxochromene-6-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or thiol groups.
Oxidation and Reduction: The chromene ring can undergo oxidation to form quinone derivatives, while reduction reactions can lead to the formation of dihydrochromene derivatives.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents such as sodium borohydride or lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N,N-bis(2-chloroethyl)-2-oxochromene-6-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-bis(2-chloroethyl)-2-oxochromene-6-carboxamide involves the alkylation of nucleophilic sites in biological molecules such as DNA, RNA, and proteins. The chloroethyl groups form highly reactive aziridinium ions, which can covalently bind to nucleophilic centers, leading to cross-linking and disruption of normal cellular functions . This alkylation process can result in the inhibition of DNA synthesis and repair, ultimately causing cell death.
Comparison with Similar Compounds
N,N-bis(2-chloroethyl)-2-oxochromene-6-carboxamide can be compared with other nitrogen mustards such as:
Carmustine (BCNU): Used in the treatment of brain tumors and lymphomas, carmustine also forms reactive intermediates that alkylate DNA.
Estramustine: A combination of estradiol and nitrogen mustard, used in the treatment of prostate cancer.
Chlorambucil: Another nitrogen mustard used in the treatment of chronic lymphocytic leukemia and other cancers.
The uniqueness of this compound lies in its chromene ring structure, which may confer additional biological activities and specific interactions with molecular targets compared to other nitrogen mustards.
Properties
CAS No. |
15990-99-5 |
|---|---|
Molecular Formula |
C14H13Cl2NO3 |
Molecular Weight |
314.2 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-2-oxochromene-6-carboxamide |
InChI |
InChI=1S/C14H13Cl2NO3/c15-5-7-17(8-6-16)14(19)11-1-3-12-10(9-11)2-4-13(18)20-12/h1-4,9H,5-8H2 |
InChI Key |
GXYHERWXGXBFTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1C(=O)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


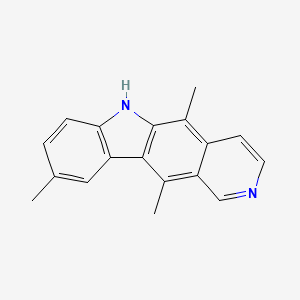

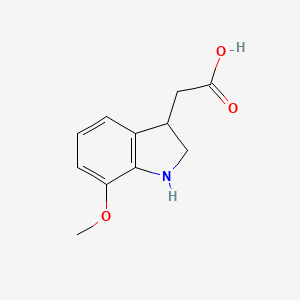
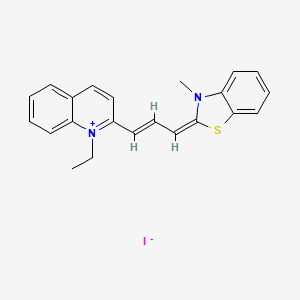
![[3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate](/img/structure/B13738194.png)
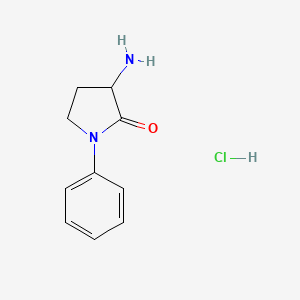
![3-(3-Azabicyclo[3.2.2]non-3-yl)-1-(2-thienyl)-1-propanone](/img/structure/B13738198.png)
